Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
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Overview
Description
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound primarily used in industrial applications. It is known for its vibrant color properties, making it a valuable dye in textiles and fabrics .
Preparation Methods
The synthesis of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves several steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained . Industrial production methods may vary, but they generally involve large-scale reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the aromatic rings.
Reduction: Commonly used to modify the azo group, leading to different amine derivatives.
Substitution: Halogenation and nitration are typical substitution reactions that this compound can undergo.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in chromatographic techniques.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific molecular targets.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with molecular targets through its azo and amine groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and binding affinities . The pathways involved often include electron transfer processes and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- include:
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Used primarily as a black dye in textiles.
Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]: Known for its use as a colorant dye in textiles.
The uniqueness of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- lies in its specific molecular structure, which imparts distinct color properties and reactivity compared to its analogs .
Properties
CAS No. |
25080-15-3 |
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Molecular Formula |
C29H25BrN6O6 |
Molecular Weight |
633.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(dibenzylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C29H25BrN6O6/c1-19(37)31-24-15-26(34(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21)28(42-2)16-25(24)32-33-29-23(30)13-22(35(38)39)14-27(29)36(40)41/h3-16H,17-18H2,1-2H3,(H,31,37) |
InChI Key |
JYAAXCNACZCCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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